6-Bromo-2-(chloromethyl)-5-methylimidazo[1,2-A]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-(chloromethyl)-5-methylimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, anxiolytic, anti-ulcer, and antiprotozoal properties . The imidazo[1,2-A]pyridine skeleton is a key structure in many drugs and biologically active compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(chloromethyl)-5-methylimidazo[1,2-A]pyridine typically involves multi-step reactions. One common method includes the use of 2-amino-6-methyl-5-bromopyridine as a starting material. This compound undergoes a series of reactions, including halogenation and cyclization, to form the desired imidazo[1,2-A]pyridine derivative . The reaction conditions often involve the use of polar solvents such as methanol or ethanol under reflux for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve microwave irradiation to accelerate the reaction process. This method is advantageous as it reduces reaction time and increases yield . Additionally, the use of environmentally benign solvents and catalyst-free approaches are preferred for large-scale production to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2-(chloromethyl)-5-methylimidazo[1,2-A]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine or chlorine atoms are replaced by other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of different derivatives.
Coupling Reactions: Such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium bicarbonate or potassium carbonate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Suzuki-Miyaura Coupling: Involves the use of boronic acids and palladium catalysts under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can have enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-(chloromethyl)-5-methylimidazo[1,2-A]pyridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-Bromo-2-(chloromethyl)-5-methylimidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromoimidazo[1,2-A]pyridine-2-carbohydrazide: Known for its anticonvulsant properties.
2-Bromo-6-methylpyridine: Used as a building block in the synthesis of nitrogen-containing heterocyclic compounds.
Ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-A]pyridine: Investigated for its anti-proliferative activity against bacteria.
Uniqueness
6-Bromo-2-(chloromethyl)-5-methylimidazo[1,2-A]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C9H8BrClN2 |
---|---|
Molekulargewicht |
259.53 g/mol |
IUPAC-Name |
6-bromo-2-(chloromethyl)-5-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H8BrClN2/c1-6-8(10)2-3-9-12-7(4-11)5-13(6)9/h2-3,5H,4H2,1H3 |
InChI-Schlüssel |
CCQVXCCCHGGRTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=NC(=CN12)CCl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.